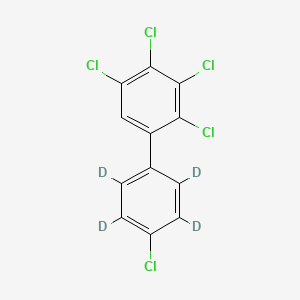
2,3,4,4',5-Pentachlorobiphenyl-2',3',5',6'-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 is a polychlorinated biphenyl (PCB) compound that is often used as a reference standard in environmental testing. This compound is a deuterated form of 2,3,4,4’,5-Pentachlorobiphenyl, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. The molecular formula for this compound is C12HD4Cl5, and it has a molecular weight of 330.45 .
Métodos De Preparación
The synthesis of 2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 typically involves the chlorination of biphenyl compounds. The process begins with the chlorination of biphenyl in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and using an excess of chlorine gas to ensure complete chlorination.
Análisis De Reacciones Químicas
2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Aplicaciones Científicas De Investigación
2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 is widely used in scientific research, particularly in the fields of environmental science and toxicology. Its applications include:
Environmental Testing: Used as a reference standard for the detection and quantification of PCBs in environmental samples such as soil, water, and air.
Toxicological Studies: Employed in studies to understand the toxic effects of PCBs on living organisms, including their impact on human health.
Chemical Analysis: Utilized in analytical chemistry for the calibration of instruments and validation of analytical methods.
Mecanismo De Acción
The mechanism of action of 2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 involves its interaction with cellular components. PCBs are known to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can induce the expression of enzymes such as cytochrome P450, which are involved in the detoxification and metabolism of xenobiotics .
Comparación Con Compuestos Similares
2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 is similar to other polychlorinated biphenyls (PCBs) such as:
2,2’,4,5,5’-Pentachlorobiphenyl: Another PCB with a different chlorine substitution pattern.
2,3’,4,4’,5-Pentachlorobiphenyl: The non-deuterated form of the compound .
2,2’,3,4,5’-Pentachlorobiphenyl: A PCB with a unique chlorine arrangement
These compounds share similar chemical properties but differ in their chlorine substitution patterns, which can influence their environmental behavior and toxicological effects.
Propiedades
Fórmula molecular |
C12H5Cl5 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-chloro-2,3,5,6-tetradeuterio-4-(2,3,4,5-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H/i1D,2D,3D,4D |
Clave InChI |
SXZSFWHOSHAKMN-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


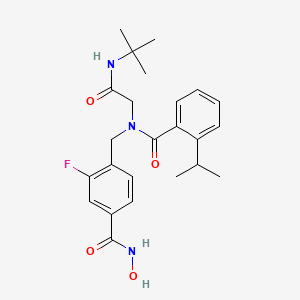
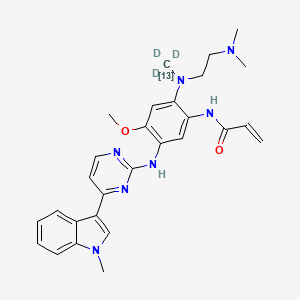
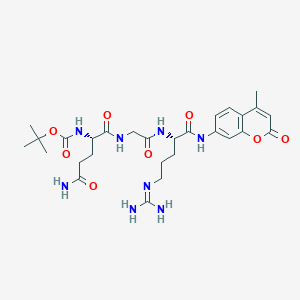
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
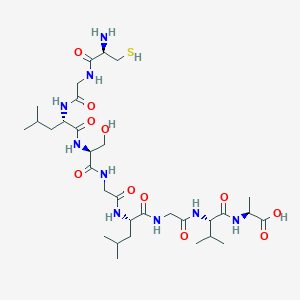
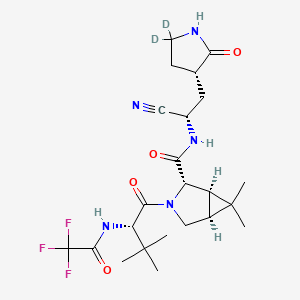
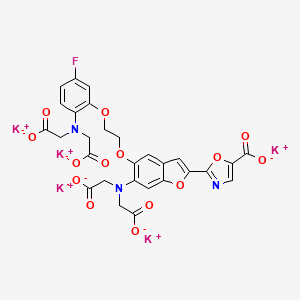
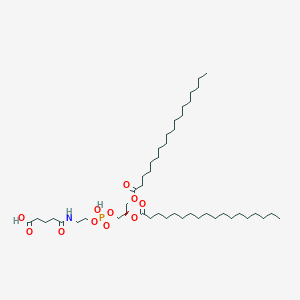
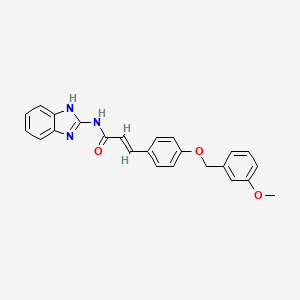

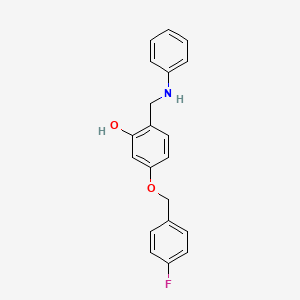

![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
